molecular formula C15H20N4 B2567946 2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine CAS No. 2413878-37-0

2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine

Cat. No.: B2567946
CAS No.: 2413878-37-0
M. Wt: 256.353
InChI Key: JGJLPCQCNSYHGF-UHFFFAOYSA-N
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Description

2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine is a complex organic compound that features both imidazole and tetrahydroisoquinoline moieties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can coordinate with the heme iron in cytochrome P450, potentially inhibiting or modifying the enzyme’s activity . Additionally, it may interact with other biomolecules such as histidine residues in proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been shown to affect gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, it impacts cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves coordination with the heme iron, which can inhibit the enzyme’s catalytic activity . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their interaction with DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of various metabolites. Additionally, it may require specific cofactors for its metabolic activity, further influencing its role in biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its effectiveness and potential toxicity. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biological activity. For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the tetrahydroisoquinoline framework. The final step involves the coupling of these two moieties under specific reaction conditions.

    Imidazole Synthesis: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Tetrahydroisoquinoline Synthesis: The tetrahydroisoquinoline framework can be prepared through Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Coupling Reaction: The final coupling step involves the reaction of the imidazole derivative with the tetrahydroisoquinoline derivative under basic conditions, often using a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds.

Scientific Research Applications

2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Tetrahydroisoquinoline: A simpler analog without the imidazole moiety.

    Metronidazole: An antimicrobial agent with an imidazole ring.

Uniqueness

2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine is unique due to the combination of the imidazole and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets compared to simpler analogs.

Properties

IUPAC Name

2-[2-(1-methylimidazol-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-10-7-17-15(18)6-9-19-8-5-12-3-2-4-14(16)13(12)11-19/h2-4,7,10H,5-6,8-9,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJLPCQCNSYHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCN2CCC3=C(C2)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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